3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one
Beschreibung
BenchChem offers high-quality 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-(2,4-difluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2OS/c15-8-5-6-12(10(16)7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIFMXMAMULTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352541 | |
| Record name | 3-(2,4-Difluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19062-31-8 | |
| Record name | 3-(2,4-Difluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one (CAS 19062-31-8)
A Senior Application Scientist's Field-Proven Insights for Researchers in Drug Development
Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazolinone core is a bicyclic heterocyclic structure that has garnered immense interest in medicinal chemistry.[1] Its derivatives are recognized for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] This structural motif's versatility and ability to interact with various biological targets have established it as a "privileged structure" in the design of novel therapeutic agents. This guide provides an in-depth technical overview of a specific, promising derivative: 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one, intended to equip researchers and drug development professionals with the foundational knowledge for its synthesis, evaluation, and potential application.
Section 1: Synthesis and Structural Elucidation
The synthesis of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one is typically achieved through a well-established and robust chemical pathway. The core principle involves the condensation of anthranilic acid with an appropriately substituted isothiocyanate.
Causality of the Synthetic Route
The chosen synthetic strategy hinges on the nucleophilic character of the amino group in anthranilic acid and the electrophilic nature of the carbon atom in the isothiocyanate group. The reaction proceeds via a nucleophilic attack, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring.[5] This method is favored for its efficiency and the high yields it generally produces for 2-mercapto-3-substituted quinazolinones.[2]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Multifaceted Mechanisms of Action of Quinazolinone Compounds: A Technical Guide for Drug Discovery Professionals
Preamble: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazolinone core, a bicyclic heterocyclic system, represents a cornerstone in modern medicinal chemistry. Its structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents with diverse pharmacological activities.[1] This guide provides an in-depth exploration of the primary mechanisms of action of quinazolinone compounds, offering not only a conceptual understanding but also practical, field-proven experimental protocols for their investigation. Our focus is to empower researchers and drug development professionals with the knowledge to effectively harness the therapeutic potential of this remarkable scaffold.
Section 1: Targeting Receptor Tyrosine Kinases - The EGFR Inhibitors
A significant class of quinazolinone-based drugs exerts its therapeutic effect, particularly in oncology, through the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[2] Overexpression and activating mutations of EGFR are hallmarks of various cancers, making it a prime target for therapeutic intervention.[2]
Molecular Mechanism of EGFR Inhibition
Quinazolinone-based EGFR inhibitors, such as gefitinib and erlotinib, function as ATP-competitive inhibitors.[3][4] They bind to the ATP-binding pocket within the intracellular tyrosine kinase domain of the receptor.[3][5] This binding event prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[6][7][8] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.[7]
Some quinazolinone derivatives, like lapatinib, exhibit dual inhibitory activity against both EGFR and HER2/neu, another member of the ErbB family of receptor tyrosine kinases.[5][8] This dual-targeting approach can be particularly effective in cancers where HER2 is overexpressed.[5]
More recent research has also explored allosteric inhibition of EGFR by quinazolinone-related compounds, which bind to a pocket adjacent to the ATP site, offering a potential strategy to overcome resistance to traditional ATP-competitive inhibitors.[9]
Caption: EGFR signaling pathway and the inhibitory action of quinazolinone compounds.
Experimental Validation of EGFR Inhibition
A multi-tiered experimental approach is essential to rigorously validate the EGFR inhibitory activity of a quinazolinone compound.
The primary validation step is to directly measure the compound's ability to inhibit the enzymatic activity of purified EGFR. The ADP-Glo™ Kinase Assay is a robust and widely used method.
Causality Behind Experimental Choices: This assay provides a direct measure of the compound's potency against the isolated target, free from cellular complexities. It allows for the determination of a key pharmacological parameter, the IC50 value, which is crucial for structure-activity relationship (SAR) studies.
Detailed Protocol: ADP-Glo™ EGFR Kinase Assay [3]
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).
-
Prepare stocks of recombinant human EGFR (wild-type or mutant), ATP, and a suitable peptide substrate in the kinase reaction buffer.
-
Prepare serial dilutions of the test quinazolinone compound in 50% DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the EGFR enzyme solution to each well.
-
Add 0.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for 30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and the peptide substrate.
-
-
Signal Detection:
-
After a 60-minute incubation at room temperature, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
To confirm that the compound inhibits EGFR signaling within a cellular context, Western blotting is employed to assess the phosphorylation status of EGFR and its downstream effectors.[6][10]
Causality Behind Experimental Choices: This assay validates the on-target activity of the compound in a more physiologically relevant system. It confirms that the compound can penetrate the cell membrane and engage its intracellular target, leading to the expected downstream signaling consequences.
Detailed Protocol: Western Blot for EGFR Signaling [10]
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., A431, which overexpresses EGFR) to 70-80% confluency.
-
Treat the cells with various concentrations of the quinazolinone compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO) and a positive control (a known EGFR inhibitor like gefitinib).
-
For some experiments, stimulate the cells with EGF to induce EGFR phosphorylation.
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading.[11]
-
Repeat the process for downstream targets like p-Akt and p-ERK.
-
Caption: A streamlined workflow for the validation of quinazolinone-based EGFR inhibitors.
Section 2: Disrupting the Cytoskeleton - The Tubulin Polymerization Inhibitors
Another important mechanism of action for certain quinazolinone derivatives in cancer therapy is the inhibition of tubulin polymerization.[12] Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and play a critical role in cell division, particularly in the formation of the mitotic spindle.[13]
Molecular Mechanism of Tubulin Polymerization Inhibition
Quinazolinone-based tubulin inhibitors often act as microtubule-destabilizing agents.[14] They typically bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[15] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[12]
Experimental Validation of Tubulin Polymerization Inhibition
The validation of tubulin polymerization inhibitors requires a combination of in vitro and cell-based assays.
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. Polymerization can be monitored by the increase in turbidity (optical density) as microtubules form.[16]
Causality Behind Experimental Choices: This is the most direct way to confirm that the compound interacts with tubulin and affects its polymerization. It allows for the quantification of the inhibitory effect and can help to elucidate the binding site through competition assays with known tubulin binders.
Detailed Protocol: Turbidimetric Tubulin Polymerization Assay [9][16]
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) bovine tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a stock solution of GTP in the general tubulin buffer.
-
Prepare serial dilutions of the test quinazolinone compound.
-
-
Polymerization Reaction:
-
In a 96-well plate, add the tubulin solution, GTP, and the test compound or vehicle control. Keep the plate on ice to prevent premature polymerization.
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Compare the curves of the compound-treated samples to the control to determine the extent of inhibition.
-
Calculate parameters such as the maximum rate of polymerization and the final extent of polymerization.
-
To confirm that the tubulin polymerization inhibition observed in vitro translates to the expected cellular effects, cell cycle analysis and apoptosis assays are performed.
Causality Behind Experimental Choices: These assays link the biochemical activity of the compound to its functional consequences in cancer cells. G2/M arrest is a hallmark of microtubule-targeting agents, and the induction of apoptosis is the ultimate therapeutic goal.
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining [8][17][18]
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line and treat with the quinazolinone compound for a duration that allows for at least one cell cycle (e.g., 24-48 hours).
-
-
Cell Fixation:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 1 hour.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a PI staining solution containing RNase A to prevent the staining of double-stranded RNA.
-
Incubate in the dark for at least 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
-
Data Analysis:
-
Generate a histogram of cell count versus fluorescence intensity.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin polymerization inhibitor.
-
Detailed Protocol: Apoptosis Assay by Annexin V-FITC and PI Staining [19][20][21]
-
Cell Culture and Treatment:
-
Treat cells with the quinazolinone compound as described for the cell cycle analysis.
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Section 3: Modulating Neuronal Activity - The GABAa Receptor Modulators
The quinazolinone scaffold is also found in compounds that modulate the activity of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[15] These compounds often exhibit sedative, anxiolytic, and muscle relaxant properties.[22]
Molecular Mechanism of GABAa Receptor Modulation
Quinazolinone-based GABAa receptor modulators, such as methaqualone and afloqualone, act as positive allosteric modulators.[23][24] They bind to a site on the GABAa receptor that is distinct from the GABA binding site.[23] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[24] The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, leading to a decrease in neuronal excitability.[24]
Experimental Validation of GABAa Receptor Modulation
Electrophysiological techniques are the gold standard for characterizing the activity of compounds that target ion channels like the GABAa receptor.
The Xenopus oocyte expression system is a robust platform for studying the effects of compounds on specific GABAa receptor subtypes.[25][26][27]
Causality Behind Experimental Choices: This technique allows for the functional expression of specific combinations of GABAa receptor subunits, enabling the investigation of subtype selectivity. It provides a direct measure of the compound's effect on ion channel function (i.e., potentiation of GABA-evoked currents).
Detailed Protocol: TEVC Recording from Xenopus Oocytes [25][27]
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with cRNA encoding the desired GABAa receptor subunits (e.g., α1, β2, γ2).
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
-
Compound Application:
-
Apply a low concentration of GABA to elicit a small baseline current.
-
Co-apply the test quinazolinone compound with GABA and measure the change in the current amplitude.
-
A potentiation of the GABA-evoked current indicates positive allosteric modulation.
-
-
Data Analysis:
-
Quantify the potentiation as the percentage increase in the current amplitude in the presence of the compound compared to the current evoked by GABA alone.
-
Generate dose-response curves to determine the EC50 for potentiation.
-
Caption: A schematic of the two-electrode voltage clamp (TEVC) setup for studying GABAa receptor modulators.
Section 4: Computational Approaches in Quinazolinone Drug Discovery
In addition to experimental validation, computational methods play a crucial role in understanding the mechanism of action of quinazolinone compounds and in the design of new derivatives.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[12][28]
Causality Behind Experimental Choices: Docking studies can provide valuable insights into the binding mode of a quinazolinone compound within its target protein. This information can help to explain the observed SAR and guide the design of more potent and selective inhibitors.
General Protocol for Molecular Docking of Kinase Inhibitors [13]
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).
-
Prepare the protein structure by adding hydrogens, removing water molecules, and defining the binding site.
-
Generate a 3D structure of the quinazolinone ligand and optimize its geometry.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, GOLD, Glide) to dock the ligand into the defined binding site of the protein.
-
The program will generate a series of possible binding poses and score them based on their predicted binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Compare the predicted binding mode with experimental data to validate the docking results.
-
Conclusion
The quinazolinone scaffold is a testament to the power of privileged structures in drug discovery. Its ability to be tailored to interact with a diverse range of biological targets, from receptor tyrosine kinases and cytoskeletal proteins to ion channels, underscores its continued importance in the development of new therapeutic agents. A thorough understanding of the underlying mechanisms of action, validated through a rigorous and logical progression of biochemical, cellular, and, where appropriate, electrophysiological and computational studies, is paramount to unlocking the full potential of this versatile chemical entity. This guide has provided a framework for such investigations, with the aim of facilitating the discovery and development of the next generation of quinazolinone-based medicines.
References
-
Hammer, M., et al. (2015). A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude). Molecular Pharmacology, 88(2), 401-420. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Molecules, 23(12), 3236. Available at: [Link]
-
Woodward, R. M., et al. (2007). High-throughput electrophysiology with Xenopus oocytes. Assay and Drug Development Technologies, 5(2), 223-235. Available at: [Link]
-
Otsuka, M., et al. (1981). [General pharmacology of 6-amino-2-fluoromethyl-3-(o-tolyl)-4(3H)-quinazolinone (afloqualone), a new centrally acting muscle relaxant. I. Effects on the central nervous system (author's transl)]. Nihon Yakurigaku Zasshi, 77(2), 157-172. Available at: [Link]
-
Jia, Y., et al. (2016). Overcoming EGFR(T790M) and emerging resistance to third-generation inhibitors. Nature, 534(7605), 129-132. Available at: [Link]
-
Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174. Available at: [Link]
-
Lynch, T. J., et al. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139. Available at: [Link]
-
Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4- (Phenylamino) quinazoline and 4- (phenylamino) pyrido [d] pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397. Available at: [Link]
-
Stühmer, W. (1998). Electrophysiological recording from Xenopus oocytes. Methods in Enzymology, 293, 280-300. Available at: [Link]
-
Rusnak, D. W., et al. (2001). The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016, on the growth of human tumor cells in vitro and in vivo. Molecular Cancer Therapeutics, 1(2), 85-94. Available at: [Link]
-
Gaskin, F., & Gaskin, F. (1998). In vitro tubulin polymerization. Cell Biology, 193-200. Available at: [Link]
-
Krishan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. The Journal of Cell Biology, 66(1), 188-193. Available at: [Link]
-
Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Li, Q., et al. (2003). 2-Substituted-4-anilinoquinazolines as potent and selective inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 46(10), 1706-1715. Available at: [Link]
-
Pao, W., et al. (2004). EGF receptor gene mutations are common in lung cancers from "never smokers" and are associated with sensitivity of tumors to gefitinib and erlotinib. Proceedings of the National Academy of Sciences, 101(36), 13306-13311. Available at: [Link]
-
Johnston, G. A. (2005). GABAA receptor channel pharmacology. Current Pharmaceutical Design, 11(15), 1867-1885. Available at: [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Available at: [Link]
-
Arteaga, C. L. (2002). The epidermal growth factor receptor: from mutant oncogene in nonhuman cancers to therapeutic target in human neoplasia. Journal of Clinical Oncology, 20(11_suppl), 1s-1s. Available at: [Link]
-
Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. Available at: [Link]
-
Dascal, N. (1987). The use of Xenopus oocytes for the study of ion channels. CRC Critical Reviews in Biochemistry, 22(4), 317-387. Available at: [Link]
-
He, Y., et al. (2011). Systems analysis of EGF receptor signaling dynamics with micro-Western arrays. Nature Methods, 8(10), 845-850. Available at: [Link]
-
Connolly, P. J., & Cusack, K. P. (2019). Synthesis of quinazoline and quinazolinone derivatives via ligand-promoted ruthenium-catalyzed dehydrogenative and deaminative coupling reaction of 2-aminophenyl ketones and 2-aminobenzamides with amines. Organic Letters, 21(9), 3254-3258. Available at: [Link]
-
Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458-1461. Available at: [Link]
-
Bio-protocol. (2017). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]
-
Ffrench, M., et al. (1994). The application of several methods to the study of the cell cycle of a human leukaemic cell line (K562). Leukemia Research, 18(8), 571-579. Available at: [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Available at: [Link]
-
Geyer, C. E., et al. (2006). Lapatinib plus capecitabine for HER2-positive advanced breast cancer. New England Journal of Medicine, 355(26), 2733-2743. Available at: [Link]
-
UConn Health. (2022). Recording Gap Junction Current from Xenopus Oocytes. Retrieved from [Link]
-
Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. Available at: [Link]
-
Crowley, L. C., et al. (2016). Measuring cell death by Annexin V staining. Cold Spring Harbor Protocols, 2016(8), pdb-prot087295. Available at: [Link]
-
BPS Bioscience. (n.d.). EGFR (T790M/L858R) Kinase Assay Kit. Retrieved from [Link]
-
Park, H. S., et al. (2014). Activity assay of epidermal growth factor receptor tyrosine kinase inhibitors in triple-negative breast cancer cells using peptide-conjugated magnetic beads. Analytical Chemistry, 86(15), 7869-7876. Available at: [Link]
-
Sharma, S. V., et al. (2007). Epidermal growth factor receptor mutations in lung cancer. Nature Reviews Cancer, 7(3), 169-181. Available at: [Link]
-
Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Available at: [Link]
-
Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Available at: [Link]
-
Kim, H. J., & Lee, G. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 45(1), 1B.8.1-1B.8.13. Available at: [Link]
-
Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101340. Available at: [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]
-
Martin, G. Y., & Morris, R. G. (2017). Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro. Journal of Neurophysiology, 118(2), 857-864. Available at: [Link]
Sources
- 1. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. Postdepolarization Potentiation of GABAA Receptors: A Novel Mechanism Regulating Tonic Conductance in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quinazolinone synthesis [organic-chemistry.org]
- 25. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Xenopus Oocyte: A Tool for Membrane Biology | MDPI [mdpi.com]
- 27. ifsc.usp.br [ifsc.usp.br]
- 28. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
A Researcher's Guide to Preliminary In Vitro Screening of Quinazolinone Derivatives
This guide provides a comprehensive overview of the essential preliminary in vitro screening methodologies for novel quinazolinone derivatives. It is designed for researchers, scientists, and drug development professionals seeking to efficiently identify and characterize the therapeutic potential of this privileged scaffold. We will delve into the rationale behind assay selection, provide detailed, field-tested protocols, and offer insights into data interpretation, moving beyond a simple recitation of steps to empower robust and reproducible scientific inquiry.
Section 1: The Quinazolinone Scaffold - A Privileged Structure in Drug Discovery
The quinazolinone core is a bicyclic heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Its rigid structure and versatile substitution points allow for the synthesis of large, diverse chemical libraries.[1][2][3] Historically, quinazolinone derivatives have yielded numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5]
Notably, several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the quinazolinone scaffold and function as potent kinase inhibitors in cancer therapy.[6][7] This clinical success underscores the value of quinazolinone-based compounds as a starting point for novel drug discovery campaigns. The initial, preliminary screening phase is therefore critical for rapidly identifying "hit" compounds with desirable biological activity from a library of synthesized derivatives. This guide focuses on the most common and informative primary assays to achieve this.
Section 2: Foundational Screening: Cytotoxicity Profiling
A fundamental first step in evaluating any new chemical entity is to assess its effect on cell viability. Cytotoxicity screening serves a dual purpose: for potential anticancer agents, it is the primary measure of efficacy, while for other therapeutic areas, it establishes a safety window and flags compounds with off-target toxicity.[8]
The MTT Assay: A Colorimetric Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective method for assessing cell viability.[8][9][10] The assay's principle lies in the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[10] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic effect.[10]
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in 96-well flat-bottom plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[11]
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in the appropriate cell culture medium. Following incubation, replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]
-
Incubation: Incubate the plates for a predetermined period, typically 24 or 48 hours, to allow the compounds to exert their effects.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM)[11] |
| QZ-001 | MCF-7 | 48 | 15.8 ± 1.2 |
| QZ-002 | MCF-7 | 48 | 72.2 ± 3.5 |
| QZ-003 | HepG2 | 48 | 53.3 ± 2.1 |
| Doxorubicin | MCF-7 | 48 | 1.2 ± 0.3 |
Data are representative and should be determined experimentally.
Caption: Workflow of the MTT cytotoxicity assay.
Section 3: Screening for Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinazolinone derivatives have shown promise in this area, exhibiting both antibacterial and antifungal activities.[4][12][13] The initial screening for antimicrobial potential typically involves determining the Minimum Inhibitory Concentration (MIC) of the compounds.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard turbidity.[4]
-
Compound Dilution: In a 96-well plate, perform serial twofold dilutions of the quinazolinone derivatives in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganisms with no compound) and a negative control (broth with no microorganisms).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| QZ-004 | 16 | 64 | >128 |
| QZ-005 | 8 | 32 | 16 |
| QZ-006 | >128 | >128 | 64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Data are representative and should be determined experimentally.
Caption: Workflow for MIC determination via broth microdilution.
Section 4: Target-Based Screening: Enzyme Inhibition Assays
For many quinazolinone-based drug discovery projects, the compounds are designed to inhibit a specific enzyme.[6][14] Protein kinases are a particularly important target class for quinazolinones, given their role in cell signaling and the pathogenesis of diseases like cancer.[3][15][16]
Kinase Inhibition Assays
A variety of assay formats are available to measure kinase activity and the inhibitory potential of compounds.[17] These assays typically measure either the consumption of ATP or the generation of ADP.[18] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and amenable to high-throughput screening.
This assay is a two-step process. First, the kinase reaction is performed, and upon its completion, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[18]
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase of interest (e.g., EGFR, VEGFR-2), its substrate, ATP, and the quinazolinone derivative at various concentrations.
-
Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.
| Compound ID | Target Kinase | IC₅₀ (nM)[3] |
| QZ-007 | EGFR | 83 |
| QZ-008 | EGFR | 1250 |
| QZ-009 | VEGFR-2 | 76 |
| Gefitinib | EGFR | 30 |
Data are representative and should be determined experimentally.
Caption: Quinazolinone inhibiting kinase-catalyzed phosphorylation.
Section 5: Conclusion and Forward Look
The preliminary in vitro screening cascade outlined in this guide—encompassing cytotoxicity, antimicrobial, and enzyme inhibition assays—provides a robust framework for the initial evaluation of novel quinazolinone derivatives. The data generated from these assays are crucial for establishing structure-activity relationships (SAR), prioritizing compounds for further optimization, and making informed decisions about the direction of a drug discovery program.[6]
It is imperative to remember that these are preliminary screens. "Hit" compounds identified through these methods require further validation through secondary assays, including selectivity profiling against a panel of related targets, mechanism of action studies, and evaluation in more complex cell-based models before advancing to in vivo studies.
References
-
Al-Suhaimi, K. S., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. Available at: [Link]
-
Al-Warhi, T., et al. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. Available at: [Link]
-
Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Roy, P. S. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
-
Shi, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]
-
Wang, D., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. National Institutes of Health. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. National Institutes of Health. Available at: [Link]
-
Messa, E. D., et al. (2013). High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. National Institutes of Health. Available at: [Link]
-
Patel, K. (2016). In silico screening, synthesis and in vitro evaluation of some quinazolinone derivatives as dihydrofolate reductase inhibitors for anticancer activity: Part-I. ResearchGate. Available at: [Link]
-
Roy, P. S. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Dohle, W., et al. (2018). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. ACS Publications. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
-
Science.gov. (n.d.). cytotoxicity mtt assay: Topics by Science.gov. Science.gov. Available at: [Link]
-
Tran, T. T. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology. Available at: [Link]
-
El-Sayed, N. F., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). 14 compounds were selected and analysed using MTT-or SRB Assay in... ResearchGate. Available at: [Link]
-
Patel, D. R., et al. (2011). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. International Journal of Drug Development and Research. Available at: [Link]
-
Li, X., et al. (2018). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Structures of quinazoline-derived FDA-approved anticancer agents. ResearchGate. Available at: [Link]
-
Stanford University. (n.d.). Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. Available at: [Link]
-
Nuvisan. (n.d.). HTS libraries - High-throughput screening solutions. Nuvisan. Available at: [Link]
-
Singh, S., et al. (2024). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Fassihi, A., et al. (2013). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. National Institutes of Health. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Kumar, D., et al. (2016). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. ResearchGate. Available at: [Link]
-
Scilit. (n.d.). Synthesis and Evaluation of Quinazolin‐4(3 H )‐one Derivatives as Multitarget Metabolic Enzyme Inhibitors: A Biochemistry‐Oriented Drug Design. Scilit. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. National Institutes of Health. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. bmglabtech.com [bmglabtech.com]
Methodological & Application
Application Notes and Protocols: 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Within this family, 2,3-disubstituted quinazolin-4(3H)-ones have garnered significant attention as promising anticancer agents.[2][3] This document provides a detailed guide to the application of a specific derivative, 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one, in cancer research. While extensive data on this exact molecule is emerging, this guide synthesizes field-proven insights and protocols from closely related analogs to provide a robust framework for its investigation. The structural features, including the mercapto group at the 2-position and the difluorophenyl moiety at the 3-position, suggest a strong potential for kinase inhibition and induction of apoptosis.
The rationale for investigating this compound is rooted in established structure-activity relationships (SAR) within the quinazolinone class. The core scaffold is known to interact with the ATP-binding pockets of various kinases, and substitutions at the 2 and 3 positions play a crucial role in modulating potency and selectivity.[1][4] The 2-mercapto group offers a site for further chemical modification, while the difluorophenyl group can enhance binding affinity through halogen bonding and improved pharmacokinetic properties.
This guide will detail the synthesis, proposed mechanisms of action, and key experimental protocols for evaluating the anticancer potential of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one.
Synthesis and Characterization
The synthesis of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one can be achieved through a well-established synthetic route for 2,3-disubstituted quinazolin-4(3H)-ones. A common and efficient method involves a two-step process starting from anthranilic acid.
Protocol 1: Synthesis of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one
Step 1: Synthesis of 2-(2,4-Difluorophenyl)carbamothioylamino)benzoic acid
-
To a solution of anthranilic acid (1 equivalent) in a suitable solvent such as ethanol or dioxane, add 2,4-difluorophenyl isothiocyanate (1.1 equivalents).
-
Add a catalytic amount of a base, such as triethylamine, to the mixture.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. The resulting solid can be washed with a non-polar solvent like petroleum ether to remove impurities.
Step 2: Cyclization to 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one
-
The crude product from Step 1 is then subjected to cyclization. This can be achieved by heating in the presence of a dehydrating agent or by refluxing in a high-boiling point solvent. A common method involves heating the intermediate in the presence of a base like sodium hydroxide in an alcoholic solvent.
-
Alternatively, the intermediate can be refluxed in a solvent like acetic anhydride.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled, and the product is precipitated by pouring it into cold water.
-
The solid product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Proposed Mechanism of Action and Key Biological Activities
Based on the extensive research on quinazolinone derivatives, 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one is hypothesized to exert its anticancer effects through multiple mechanisms:
-
Kinase Inhibition: The quinazolinone core is a known hinge-binding motif for many protein kinases. This compound is a potential inhibitor of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and proliferation.[5][6]
-
Induction of Apoptosis: Many quinazolinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and activation of caspases.[3]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. This compound may induce cell cycle arrest at specific phases, such as G2/M or S phase, preventing cancer cell proliferation.[3][4]
Experimental Protocols for Anticancer Evaluation
The following protocols provide a framework for the systematic evaluation of the anticancer properties of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), HCT-116 (colon))
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in the complete growth medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Data Presentation:
| Cell Line | IC50 (µM) of Analog X [ref] | IC50 (µM) of Analog Y [ref] |
| MCF-7 | 15.2 ± 1.3 | 8.7 ± 0.9 |
| HepG2 | 21.5 ± 2.1 | 12.4 ± 1.1 |
| HCT-116 | 18.9 ± 1.7 | 9.5 ± 0.8 |
| Note: This table presents hypothetical data based on published results for similar quinazolinone derivatives to illustrate data presentation. |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on the cell cycle distribution of cancer cells.
Rationale: Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell line
-
3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualization:
Caption: Workflow for cell cycle analysis.
Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol quantifies the induction of apoptosis by the test compound.
Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Cancer cell line
-
3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Visualization:
Caption: Proposed apoptotic pathway.
Protocol 5: Western Blot Analysis for Mechanistic Insights
This protocol investigates the effect of the compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Rationale: Western blotting allows for the detection and quantification of specific proteins in a cell lysate, providing insights into the molecular pathways affected by the compound.
Materials:
-
Treated and untreated cell lysates
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p-EGFR, p-VEGFR-2)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from cells treated with the test compound.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the experimental results, the following measures are crucial:
-
Positive and Negative Controls: Always include appropriate positive (known active compound) and negative (vehicle) controls in every experiment.
-
Dose- and Time-Dependence: Evaluate the effects of the compound at multiple concentrations and time points to establish a clear dose-response and time-course relationship.
-
Multiple Cell Lines: Test the compound on a panel of cancer cell lines from different origins to assess its spectrum of activity.
-
Orthogonal Assays: Confirm key findings using multiple, independent assays. For example, apoptosis can be confirmed by both Annexin V staining and Western blot analysis of caspase cleavage.
-
Statistical Analysis: Perform statistical analysis on all quantitative data to determine the significance of the observed effects.
References
-
Alafeefy, A. M. (2011). Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. Journal of Saudi Chemical Society, 15(4), 337-343. [Link]
-
Bao, X., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6533. [Link]
-
Pele, R., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Pharmaceuticals, 17(1), 123. [Link]
-
Gouhar, R. S., Haneen, D. S. A., & El-Hallouty, S. M. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Journal of Heterocyclic Chemistry, 56(5), 1651-1663. [Link]
-
Fouad, M. A., et al. (2024). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Scientific Reports, 14(1), 1-18. [Link]
-
Ha, C. T., et al. (2024). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Pharmaceutical Research, 1-16. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. Bioorganic & Medicinal Chemistry, 89, 117351. [Link]
-
Maiti, B., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Molecular Structure, 1240, 130571. [Link]
-
Ghorab, M. M., et al. (2021). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2216-2229. [Link]
-
Sharma, S., & Kumar, P. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets, 24(11), 931-949. [Link]
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one
Welcome to the technical support guide for the synthesis of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one. This molecule is a key heterocyclic scaffold in medicinal chemistry, and its efficient synthesis is crucial for downstream drug development and research applications.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, improve yields, and ensure high product purity. We will delve into the causality behind experimental choices, providing actionable troubleshooting steps and validated protocols.
Overview of the Primary Synthetic Pathway
The most common and reliable synthesis of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one is a two-step process. It begins with the formation of an N-substituted aminobenzamide intermediate, which is subsequently cyclized using a sulfur source, typically carbon disulfide, to yield the target quinazolinone.
Caption: General two-step synthesis pathway.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal analysis and a set of recommended solutions.
Section A: Synthesis of Intermediate 2-amino-N-(2,4-difluorophenyl)benzamide
Question 1: My yield of the benzamide intermediate is consistently low, and the reaction seems incomplete. What are the likely causes and solutions?
Causal Analysis: Low yields in this step often stem from three primary factors: (1) Purity of the starting materials, (2) Sub-optimal reaction conditions that fail to drive the reaction to completion, or (3) Side reactions involving the isatoic anhydride. Isatoic anhydride can undergo self-condensation or hydrolysis if moisture is present. The nucleophilicity of the 2,4-difluoroaniline is reduced by the electron-withdrawing fluorine atoms, requiring robust reaction conditions.
Solutions & Optimization:
-
Verify Starting Material Purity:
-
2,4-Difluoroaniline: Ensure it is free from impurities and moisture. If the reagent is old or discolored, consider purification by distillation or using a fresh bottle.
-
Isatoic Anhydride: Use a high-purity grade. Store in a desiccator to prevent hydrolysis.
-
-
Optimize Reaction Conditions:
-
Solvent Choice: Glacial acetic acid is often effective as it acts as both a solvent and a catalyst.[3] Alternatively, high-boiling point polar aprotic solvents like DMF or DMSO can be used, but require higher temperatures and careful monitoring.
-
Temperature and Reaction Time: The reaction typically requires heating to drive the decarboxylation of the intermediate formed from the initial nucleophilic attack. Refluxing in acetic acid for 2-4 hours is a common starting point.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of 2,4-difluoroaniline to ensure the complete consumption of the more valuable isatoic anhydride.
-
-
Work-up Procedure:
-
The reaction mixture is typically poured into cold water or an ice bath to precipitate the product.[3] Ensure the pH is neutral or slightly basic to maximize precipitation of the amine-containing product. Washing the crude product with a dilute sodium bicarbonate solution can help remove any unreacted acetic acid.
-
Section B: Cyclization to 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one
Question 2: The final cyclization step with carbon disulfide is inefficient, resulting in a poor yield. How can I improve it?
Causal Analysis: This is the most critical step and its success hinges on the efficient formation of a dithiocarbamate salt intermediate, followed by an intramolecular cyclization.[4] The key variables are the choice and amount of base, the solvent, and the reaction temperature. An inadequate base will not deprotonate the amide nitrogen sufficiently, while an incorrect solvent can hinder the reaction kinetics. Carbon disulfide is both a reactant and can be prone to side reactions, so its stoichiometry is important.
Solutions & Optimization:
-
Base Selection and Stoichiometry:
-
Potassium Hydroxide (KOH): This is the most commonly used and effective base. It must be dissolved in a suitable solvent like ethanol.
-
Stoichiometry: At least two equivalents of base are theoretically required: one to deprotonate the amide and one to facilitate the dithiocarbamate formation. In practice, using 2.5 to 3.0 equivalents of KOH is often optimal to drive the equilibrium forward.
-
-
Solvent System:
-
Ethanol: Absolute ethanol is the preferred solvent. It effectively dissolves the intermediate and the KOH, creating a homogenous reaction environment. Ensure the ethanol is anhydrous, as water can interfere with the base.
-
Alternative Solvents: While less common, pyridine can act as both a base and a solvent, though this can complicate product isolation.[5] Deep eutectic solvents (DESs) have also been explored for similar syntheses to improve yields under greener conditions.[6]
-
-
Reaction Conditions:
-
Temperature: The reaction is typically performed at reflux temperature to provide the necessary activation energy for the cyclization and subsequent dehydration.[1]
-
Addition Order: A common and effective method is to first dissolve the benzamide intermediate and KOH in ethanol. Then, add the carbon disulfide dropwise to the heated solution. This controls the initial exothermic reaction and maintains a high concentration of the activated nucleophile.
-
| Parameter | Recommendation | Rationale |
| Base | Potassium Hydroxide (KOH) | Strong base, good solubility in ethanol. |
| Base Stoichiometry | 2.5 - 3.0 equivalents | Drives the deprotonation and cyclization steps to completion. |
| Solvent | Absolute Ethanol | Good solvent for reactants; allows for reflux temperatures. |
| Carbon Disulfide | 1.5 - 2.0 equivalents | Ensures complete reaction without excessive side products. |
| Temperature | Reflux | Provides sufficient energy for cyclization and dehydration.[6] |
Question 3: My TLC plate shows multiple spots after the cyclization reaction, indicating significant impurity formation. What are these side products and how can I minimize them?
Causal Analysis: The primary impurities are unreacted starting material and potential side products from the reaction of carbon disulfide. CS2 can react with the amine to form an isothiocyanate, which can then react with another amine molecule to form a thiourea derivative, especially if conditions for cyclization are not optimal.[7]
Caption: Decision workflow for troubleshooting low product yield.
Minimization & Purification Strategies:
-
Control Stoichiometry: Precisely measure your reagents. Using a large excess of carbon disulfide can lead to the formation of byproducts. Stick to the optimized range (1.5-2.0 eq).
-
Ensure Efficient Cyclization: The best way to prevent side product formation is to ensure the intramolecular cyclization is fast and efficient. This reinforces the importance of the optimized conditions discussed in Question 2 (strong base, reflux).
-
Purification:
-
Recrystallization: This is the most effective method for purifying the final product. Glacial acetic acid is an excellent solvent for recrystallization, often yielding high-purity crystals. Ethanol or a mixture of DMF/ethanol can also be effective.
-
Washing: Before recrystallization, washing the crude solid with a non-polar solvent like diethyl ether or hexane can help remove non-polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with carbon disulfide (CS2)? A: Carbon disulfide is extremely hazardous. It is highly flammable with a very low autoignition temperature (~90 °C), meaning it can be ignited by hot surfaces like a steam pipe or hot plate. It is also highly toxic via inhalation and skin contact. ALWAYS handle CS2 in a certified chemical fume hood, wear appropriate PPE (nitrile gloves, safety goggles, lab coat), and ensure there are no ignition sources nearby.
Q2: Are there any alternatives to carbon disulfide for this synthesis? A: While CS2 is the most common reagent for installing a 2-mercapto group in this manner, alternative routes to the quinazolinone core exist. One could synthesize 2,4-difluorophenyl isothiocyanate and react it directly with anthranilic acid.[6] This avoids the use of free CS2 but requires the synthesis of a different starting material.
Q3: How can I definitively confirm the structure and purity of my final product? A: A combination of analytical techniques is essential:
-
¹H and ¹⁹F NMR: Will confirm the presence and connectivity of the difluorophenyl ring and the quinazolinone core protons.
-
¹³C NMR: Will show the characteristic carbonyl (C=O) and thiocarbonyl (C=S) peaks.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
FT-IR Spectroscopy: Will show characteristic peaks for N-H (if in tautomeric form), C=O, and C=S bonds.
-
Melting Point: A sharp melting point is a good indicator of purity.
Validated Experimental Protocols
Protocol 1: Synthesis of 2-amino-N-(2,4-difluorophenyl)benzamide
-
To a 250 mL round-bottom flask, add isatoic anhydride (10.0 g, 61.3 mmol) and glacial acetic acid (80 mL).
-
Add 2,4-difluoroaniline (8.7 g, 67.4 mmol, 1.1 eq) to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with stirring for 3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture slowly into 400 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the white solid product in a vacuum oven at 60 °C. (Typical yield: 85-95%).
Protocol 2: Cyclization to 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one
-
SAFETY FIRST: Perform this entire procedure in a certified chemical fume hood.
-
In a 250 mL round-bottom flask, dissolve 2-amino-N-(2,4-difluorophenyl)benzamide (10.0 g, 40.3 mmol) and potassium hydroxide (6.8 g, 121.0 mmol, 3.0 eq) in 100 mL of absolute ethanol.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux with stirring.
-
Once refluxing, add carbon disulfide (4.6 g, 60.5 mmol, 1.5 eq) dropwise over 15-20 minutes through the top of the condenser.
-
Continue to heat the reaction at reflux for 6-8 hours. The solution may change color. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 300 mL of cold water and acidify to pH 3-4 with concentrated hydrochloric acid (HCl).
-
A yellow or off-white precipitate will form. Stir for 30 minutes.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude solid from glacial acetic acid to obtain a pure crystalline product. (Typical yield: 75-85%).
References
[8] Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link] [1] Dabholkar, V. V., & Ansari, F. Y. (2015). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Journal of the Serbian Chemical Society, 80(9), 1153-1159. [9] Al-Obaydi, A. A. M., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(15), 4485. ResearchGate. (2019). 2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different... Retrieved from [Link] ResearchGate. (2014). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. Retrieved from [Link] [10] Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. [11] MDPI. (2022). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link] [2] Orfi, L., et al. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Current Medicinal Chemistry, 11(21), 2847-2857. [12] International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. Retrieved from [Link] [13] MDPI. (2022). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link] [7] ResearchGate. (2022). Reactions of carbon disulfide with a primary amine and decomposition.... Retrieved from [Link] [14] National Center for Biotechnology Information. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Retrieved from [Link] [15] National Center for Biotechnology Information. (n.d.). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Retrieved from [Link] [16] Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link] [4] ResearchGate. (2017). Reactions of Carbon Disulfide with N-Nucleophiles. Retrieved from [Link] Iraqi Journal of Science. (2014). Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. Retrieved from [Link] [17] Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. Retrieved from [18] Taylor & Francis Online. (2023). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Retrieved from [Link] [5] ResearchGate. (2019). Reaction of amino carboxamide 6 with carbon disulfide followed by.... Retrieved from [Link] [19] ResearchGate. (2016). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link] [20] Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative. Retrieved from [21] ResearchGate. (2016). (PDF) 2-Amino-N-(2-chloropyridin-3yl)benzamide. Retrieved from [Link] [22] MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link] [3] ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Retrieved from [Link]
Sources
- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinazolinone synthesis [organic-chemistry.org]
- 9. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. N-(2,4-Difluorophenyl)-2-fluorobenzamide | MDPI [mdpi.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinazoline synthesis [organic-chemistry.org]
- 17. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Addressing Solubility Issues of Quinazolinone Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone-based compounds. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered during biological assays. By understanding the underlying physicochemical principles and employing systematic troubleshooting, you can ensure the accuracy and reproducibility of your experimental data.
I. Understanding the Challenge: The Quinazolinone Scaffold
Quinazolinone derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] However, their often rigid, fused heterocyclic ring system and lipophilic nature frequently lead to poor aqueous solubility.[6] This inherent hydrophobicity can result in several experimental artifacts:
-
Underestimation of Biological Activity: Compound precipitation in assays leads to a lower effective concentration, masking the true potency of the molecule.[7]
-
Reduced Hit Rates in High-Throughput Screening (HTS): Poorly soluble compounds may fail to show activity simply because they are not sufficiently dissolved in the assay buffer.[7]
-
Inaccurate Structure-Activity Relationships (SAR): If solubility is the limiting factor, the observed SAR may not reflect the true relationship between compound structure and biological activity.[7]
-
Poor Bioavailability: In later stages of drug development, low aqueous solubility can translate to poor absorption and limited in vivo efficacy.[8][9][10][11]
This guide provides a systematic approach to identifying, troubleshooting, and overcoming these solubility-related hurdles.
II. Frequently Asked Questions (FAQs)
Q1: Why are my quinazolinone compounds so difficult to dissolve in aqueous buffers?
The poor water solubility of many quinazolinone derivatives is a direct consequence of their molecular structure. These compounds typically feature a rigid, fused heterocyclic system which, combined with aromatic and other lipophilic substituents, results in high crystal lattice energy and low polarity.[6][12] This makes it energetically unfavorable for water molecules to effectively solvate the compound, leading to limited aqueous solubility. Many of these compounds fall into Class II of the Biopharmaceutics Classification System (BCS), characterized by low solubility and high permeability.[6]
Q2: What is the first and most critical step when I encounter a quinazolinone compound that won't dissolve for my in vitro assay?
The initial and most crucial step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a broad range of polar and nonpolar substances.[6][7] For compounds that are particularly challenging to dissolve, gentle warming (e.g., 37-50°C) and sonication can be employed to facilitate dissolution in DMSO.[6] When preparing your working solutions, it is critical to dilute this stock solution into your aqueous assay buffer incrementally while vortexing to minimize the risk of precipitation.[6] If precipitation still occurs, it's a clear indication that the final concentration of your compound exceeds its solubility limit in the final solvent mixture.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. What are my options?
This phenomenon, known as "precipitation upon dilution," is a common challenge. Here are several strategies to address this issue:
-
Reduce the Final Assay Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.[6]
-
Incorporate a Co-solvent: The addition of a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can significantly enhance the solubility of your compound.[6][13]
-
Utilize Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Solutol HS-15 can be used to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[8]
Q4: How can I determine the maximum soluble concentration of my compound in the final assay buffer?
To avoid misleading results due to compound precipitation, it is highly recommended to determine the kinetic solubility of your compound under your specific assay conditions. This can be achieved through a simple experimental workflow.
III. Troubleshooting Guides & Experimental Protocols
Troubleshooting Common Solubility Issues
This table provides a quick reference for troubleshooting common problems related to quinazolinone compound solubility.
| Problem | Potential Cause | Recommended Solution(s) |
| Compound won't dissolve in 100% DMSO. | Insufficient solvent volume or use of low-quality/hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Employ gentle warming and sonication to aid dissolution.[6] |
| DMSO stock solution precipitates upon storage at 4°C or -20°C. | The compound's solubility in DMSO is temperature-dependent. | If the compound's stability permits, store the stock solution at room temperature. If refrigeration is necessary, ensure the solution is gently warmed and vortexed to completely redissolve the compound before use.[6] |
| Inconsistent or non-reproducible results in cell-based assays. | Precipitation of the compound in the cell culture medium is leading to variable effective concentrations. | Visually inspect the assay plates for any signs of precipitation.[6] It is also advisable to determine the compound's solubility in the specific cell culture medium being used. |
| Observed activity plateaus or decreases at higher concentrations. | The compound is precipitating at higher concentrations, leading to a lower effective concentration. | Re-evaluate the dose-response curve at lower, more soluble concentrations. Consider using a different solubilization strategy to increase the compound's solubility. |
Experimental Workflow: A Proactive Approach to Solubility Assessment
A proactive approach to assessing solubility early in the experimental process can save considerable time and resources. The following workflow outlines a systematic process for handling a new quinazolinone compound.
Caption: Proactive workflow for assessing quinazolinone solubility.
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
-
Weigh out the desired amount of the quinazolinone compound into a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution to 37-50°C for 5-10 minutes, followed by vortexing.
-
Alternatively, or in combination with warming, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution appropriately, considering the compound's stability. For many compounds, storage at room temperature is preferable to refrigeration to avoid precipitation.[6]
Protocol 2: Kinetic Solubility Assay
This assay determines the solubility of a compound when an organic stock solution is diluted into an aqueous buffer, which is relevant for most in vitro assays.[14][15][16][17]
-
Prepare a series of dilutions of your concentrated DMSO stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
-
In a clear 96-well plate, add a fixed volume of your aqueous assay buffer to each well.
-
Add a small, equal volume of each DMSO dilution to the corresponding wells containing the assay buffer. The final DMSO concentration should be kept constant and at a level that does not interfere with your assay (typically ≤1%).
-
Mix the plate gently and incubate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.[17]
-
Visually inspect each well for signs of precipitation. For a more quantitative assessment, a plate reader capable of measuring light scattering (nephelometry) or absorbance can be used.
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility of your compound under those specific conditions.
Protocol 3: Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of a compound and is often used in later stages of drug development.[18]
-
Add an excess of the solid quinazolinone compound to a vial containing the aqueous buffer of interest.
-
Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[18]
IV. Advanced Solubilization Strategies
When standard methods are insufficient, more advanced formulation strategies can be employed.
Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds.
| Co-solvent | Typical Concentration Range | Considerations |
| Ethanol | 1-10% | Can affect enzyme activity and cell viability at higher concentrations. |
| Propylene Glycol | 1-20% | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol (PEG 300/400) | 1-20% | Can increase the viscosity of the solution. |
| N-methyl-2-pyrrolidone (NMP) | 0.5-5% | A more aggressive solvent; use with caution and verify compatibility with your assay. |
Surfactants
Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic compounds and increase their apparent solubility.[8]
| Surfactant | Typical Concentration Range | Considerations |
| Tween 80 | 0.01-0.1% | A commonly used non-ionic surfactant. |
| Solutol HS-15 | 0.01-0.1% | Can offer superior solubilization and biocompatibility compared to traditional surfactants.[8] |
| Cremophor EL | 0.01-0.1% | Can have biological effects and should be used with appropriate controls. |
pH Modification
For quinazolinone compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.
-
Basic Compounds: Decreasing the pH to protonate the basic group will generally increase solubility.
-
Acidic Compounds: Increasing the pH to deprotonate the acidic group will generally increase solubility.
It is crucial to ensure that the adjusted pH is compatible with the biological assay being performed.
Diagram: Decision Tree for Solubilization Strategy
Caption: Decision tree for selecting a solubilization strategy.
V. Impact of Solvents on Biological Assays
It is imperative to recognize that the solvents and excipients used to solubilize your quinazolinone compounds can have their own biological effects.
-
DMSO: While widely used, DMSO can exhibit cytotoxicity at concentrations above 1-2% in some cell lines.[19] It can also affect cell differentiation and membrane permeability.[20][21]
-
Co-solvents: Alcohols like ethanol can denature proteins and affect enzyme kinetics.
-
Surfactants: Surfactants can disrupt cell membranes and interfere with protein-protein interactions.
Best Practice: Always include a vehicle control in your experiments. This control should contain the same concentration of all solvents and excipients as your test samples to account for any background effects.
VI. Conclusion
Addressing the solubility of quinazolinone compounds is a critical aspect of successful drug discovery and development. By understanding the underlying principles of solubility and employing a systematic, evidence-based approach to troubleshooting, researchers can overcome these challenges and generate reliable, high-quality data. Early and thorough characterization of a compound's solubility is not just a technical exercise but a fundamental step in unlocking its therapeutic potential.
References
-
Evotec. Thermodynamic Solubility Assay. Retrieved from Evotec. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
BioDuro. ADME Solubility Assay. Retrieved from BioDuro. [Link]
-
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
Gurtovenko, A. A., & Anwar, J. (2007). The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis. International Journal of Molecular Sciences. [Link]
-
S, S., V, A., & K, S. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from Solve Scientific. [Link]
-
Kumar, S., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(1), 1-10. [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. [Link]
-
Strickley, R. G. (2004). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences, 93(5), 1143-1153. [Link]
-
Al-Suhaimi, E. A., & El-Gazzar, A. A. (2018). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 23(1), 123. [Link]
-
Inglese, J., Shamu, C. E., & Guy, C. S. (2007). Compound Management for Quantitative High-Throughput Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Forman, D., et al. (1999). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 13(1), 5-11. [Link]
-
Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004. [Link]
-
Galvão, J., Davis, B., & Luo, M. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. ResearchGate. [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to enhance solubility of hydrophobic drugs: An overview. International Journal of Pharmacy & Life Sciences, 3(8). [Link]
-
Desai, N. C., Trivedi, A. R., & Bhatt, N. D. (2014). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 4(96), 53644-53664. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 4(4), 580-602. [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Asian Journal of Pharmaceutics, 3(1), 9-16. [Link]
-
Kansy, M., & Alsenz, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 656-659. [Link]
-
Baluja, S., Ramavat, P., & Nandha, K. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. [Link]
-
Li, Z., Zhao, L., Bian, Y., Li, Y., Qu, J., & Song, F. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 23(19), 11285. [Link]
-
Quora. (2017, August 3). What effects does DMSO have on cell assays?. Quora. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2014). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 1(1), 1-8. [Link]
-
Kumar, S., & Singh, S. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). [Link]
-
Al-Otaibi, F. M., & El-Gazzar, A. A. (2022). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2009-2035. [Link]
-
Vaughey, J. T., et al. (2023). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. ChemRxiv. [Link]
-
de la Cruz, J. C. G., et al. (2022). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. ACS Omega, 7(4), 3506-3517. [Link]
-
Lavan, M., & Knipp, G. T. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
-
Desai, N. C., Trivedi, A. R., & Bhatt, N. D. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances. [Link]
-
GlaxoSmithKline. (n.d.). High-Throughput Solubility. Retrieved from GlaxoSmithKline. [Link]
-
de Oliveira, R. C., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Dental Traumatology, 38(6), 522-529. [Link]
-
ResearchGate. (2025). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. Retrieved from ResearchGate. [Link]
-
Wang, D., & Gao, F. (2013). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 1, 13. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. cibtech.org [cibtech.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijmsdr.org [ijmsdr.org]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. asianpubs.org [asianpubs.org]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. enamine.net [enamine.net]
- 18. evotec.com [evotec.com]
- 19. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Quinazolinone Isomers for Researchers
For drug development professionals, researchers, and scientists, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. The quinazolinone scaffold, a privileged heterocyclic system in medicinal chemistry, is a prime example of how subtle changes in isomeric forms can lead to significant differences in therapeutic efficacy. This guide provides an in-depth technical comparison of quinazolinone isomers, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.
Quinazolinone exists as two primary isomers: 2-quinazolinone and 4-quinazolinone, with the 4-quinazolinone being the more common and extensively studied framework. The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the quinazolinone core.[1] This guide will delve into the comparative efficacy of quinazolinone isomers, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
The Decisive Role of Substituent Positioning: A Comparative Analysis
The therapeutic potential of quinazolinone derivatives is largely dictated by the substitution patterns at various positions, most notably at the C2 and N3 positions of the quinazolinone ring.[1] Structure-activity relationship (SAR) studies have consistently shown that the placement of different functional groups at these positions can dramatically alter the compound's interaction with biological targets, thereby influencing its efficacy and selectivity.[1]
Anticancer Efficacy: A Tale of Two Positions
In the realm of oncology, quinazolinone derivatives have emerged as a significant class of anticancer agents, with some compounds like gefitinib and erlotinib reaching clinical use.[1] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinase.[2]
The positioning of substituents plays a critical role in the anticancer activity. For instance, the presence of a substituted aromatic ring at the N3 position and a methyl or thiol group at the C2 position are often considered essential for potent cytotoxic activity.[1]
A comparative study of 2,3-disubstituted quinazolinones highlights the impact of isomeric differences. While direct head-to-head comparisons of positional isomers with identical substituents are not always available in a single study, analysis of various derivatives reveals key trends. For example, in a series of synthesized quinazolinone and dihydroquinazolinone derivatives, the cytotoxic potency against human cancer cell lines (MCF-7 and HCT-116) was highly dependent on the substituents at both the N3 and C2 positions.[3] In one series, a phenyl group at the N3-position and a 2-methylphenyl group at the C2-position (compound 5a ) showed high potency against the HCT-116 cell line, while altering these substituents led to a significant decrease in activity.[3] Conversely, for the MCF-7 cell line, a derivative with a 4-methoxyphenyl group at the N3-position and a phenyl group at the C2-position demonstrated good potency.[3] This underscores that the optimal substitution pattern is often cell-line dependent, highlighting the need for careful consideration of the target cancer type during drug design.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay is based on the ability of viable cells with active mitochondria to reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazolinone isomers in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the compound concentration.
`dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} ` Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Efficacy: The Influence of Isomeric Substitution on Bacterial Inhibition
Bacterial resistance to existing antibiotics is a pressing global health issue, necessitating the discovery of new antimicrobial agents. Quinazolinone derivatives have demonstrated promising antibacterial activities, particularly against Gram-positive bacteria.[1] The antimicrobial efficacy is highly dependent on the substitution pattern around the quinazolinone core.
SAR studies have revealed that substitutions at the C2 and N3 positions are critical for antimicrobial activity.[1] For example, the presence of a substituted aromatic ring at the N3 position and a methyl or thiol group at the C2 position are often associated with enhanced antibacterial effects.[1] Furthermore, the introduction of halogen atoms at the C6 and C8 positions can also improve antimicrobial potency.[1]
In a study evaluating a series of 2,3,6-trisubstituted quinazolinones, different substitution patterns resulted in varied activity against a panel of bacteria.[4] For instance, a derivative with a m-chlorobenzaldehyde moiety showed excellent activity against E. coli, while a derivative with a p-methoxybenzaldehyde group was highly effective against P. aeruginosa.[4] This highlights the specific interactions between the quinazolinone isomer and the bacterial target.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Dissolve the quinazolinone isomers in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum but no drug) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
`dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} ` Caption: Workflow for MIC determination using broth microdilution.
Anti-inflammatory Activity: Positional Impact on Inflammation Inhibition
Quinazolinone derivatives have also been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of enzymes like cyclooxygenase (COX), which are key mediators of inflammation.
A study on 2,3,6-trisubstituted quinazolinones demonstrated that the anti-inflammatory activity is significantly influenced by the nature of the substituents.[5] For instance, compounds with an o-methoxyphenyl group at the C3 position and a p-dimethylaminophenyl group at the C2 position exhibited higher anti-inflammatory activity than the standard drug phenylbutazone.[5]
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the quinazolinone isomers orally or intraperitoneally to the test groups of rats. The control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
`dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} ` Caption: Workflow of the carrageenan-induced paw edema assay.
Comparative Efficacy Data Summary
The following tables summarize representative data from the literature, illustrating the impact of isomeric substitution on the biological activity of quinazolinone derivatives. It is important to note that direct comparisons should be made with caution when data is compiled from different studies due to potential variations in experimental conditions.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Quinazolinone Derivatives [3]
| Compound | R1 (at N3) | R2 (at C2) | MCF-7 (IC50 µM) | HCT-116 (IC50 µM) |
| 5a | Phenyl | 2-Methylphenyl | >100 | 4.87 |
| 5d | 4-Methoxyphenyl | Phenyl | 24.99 | >100 |
Data synthesized from a study on quinazolinone and dihydroquinazolinone derivatives.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 2,3,6-Trisubstituted Quinazolinones [4]
| Compound | X (at C2) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | A. niger (MIC µg/mL) | C. albicans (MIC µg/mL) |
| A-2 | m-chlorobenzaldehyde | 12.5 | 50 | 100 | 100 |
| A-3 | o-hydroxybenzaldehyde | 50 | 100 | 12.5 | 50 |
| A-4 | p-methoxybenzaldehyde | 25 | 12.5 | 50 | 100 |
| A-6 | m-nitrobenzaldehyde | 50 | 50 | 25 | 12.5 |
Data from a study on the synthesis and antimicrobial activity of some quinazolinone derivatives.
Table 3: Comparative Anti-inflammatory Activity of 2,3,6-Trisubstituted Quinazolinones [5]
| Compound | R (at C2) | R' (at C3) | % Inhibition of Edema |
| 3c | p-(CH3)2N-C6H4 | o-OCH3-C6H4 | 53.33 |
| Phenylbutazone | - | - | 45.12 |
Data from a study on new 2,3,6-trisubstituted quinazolinones as potent anti-inflammatory agents.
Conclusion
The evidence presented in this guide unequivocally demonstrates that the efficacy of quinazolinone derivatives is intricately linked to their isomeric structure. The position of substituents on the quinazolinone scaffold is a critical determinant of their anticancer, antimicrobial, and anti-inflammatory activities. A thorough understanding of these structure-activity relationships is essential for the rational design of novel quinazolinone-based therapeutics with enhanced potency and selectivity. The experimental protocols detailed herein provide a framework for the rigorous evaluation and comparison of new chemical entities in the drug discovery pipeline.
References
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 22(4), 663. [Link]
-
Luo, Y., Chen, Y., Liu, J., Li, Y., & Liu, Y. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry, 28(1), 115194. [Link]
-
Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., Fazeli, H., Bostaki, G., & Zarei, S. (2017). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 12(6), 493. [Link]
-
Kumar, A., Sharma, S., Archana, Bajaj, K., Sharma, S., Panwar, H., Singh, T., & Srivastava, V. K. (2003). Some new 2,3,6-trisubstituted quinazolinones as potent anti-inflammatory, analgesic and COX-II inhibitors. Bioorganic & Medicinal Chemistry, 11(23), 5293-5299. [Link]
-
Potter, G. A., & Banting, L. (2005). Quinazolinones as potential anticancer agents: Synthesis and action mechanisms. Current Medicinal Chemistry-Anti-Cancer Agents, 5(1), 51-58. [Link]
-
Rani, P., Srivastava, V. K., & Kumar, A. (2004). Synthesis and anti-inflammatory activity of some new 2,3-disubstituted-6-monosubstituted-quinazolin-4(3H)-ones. Indian Journal of Chemistry-Section B, 43B(7), 1552-1556. [Link]
-
Thinh, T. D., Thuy, L. T., Duc, T. H., & Vu, T. K. (2020). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Vietnam Journal of Chemistry, 58(5), 629-634. [Link]
-
Mishra, S. (2020). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. In Heterocyclic Compounds. IntechOpen. [Link]
-
Kovalska, V. B., Vovk, M. V., & Lesyk, R. B. (2018). Synthesis, Anticancer, and QSAR Studies of 2-Alkyl(aryl,hetaryl)quinazolin-4(3H)-thione's and[1][2][6]Triazolo[1,5-c]quinazoline-2-thione's Thioderivatives. Scientia Pharmaceutica, 86(3), 33. [Link]
-
Al-Omar, M. A. (2016). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules, 21(9), 1166. [Link]
-
Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 197-201. [Link]
-
Zayed, M. F., Ahmed, H. E. A., & Omar, A. M. (2016). Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflammatory Agents. International Journal of Engineering Research & Science, 2(8), 15-23. [Link]
-
Abdelgawad, M. A., & El-Sayed, M. A. A. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3025. [Link]
-
Adejayan, A. O., Olanrewaju, I. O., Obuotor, E. M., & Adeyemi, O. S. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers in Chemistry, 11, 1245903. [Link]
-
Alagarsamy, V., Solomon, V. R., & Dhanabal, K. (2007). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Current Medicinal Chemistry, 14(3), 329-343. [Link]
-
Dar, A. A., Khan, S., & Asiri, A. M. (2023). Novel Approach of Quinazoline Scaffold as Anti-inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecular Docking Studies. Letters in Applied NanoBioScience, 12(4), 114. [Link]
-
Kumar, D., & Kumar, N. (2023). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 28(13), 5085. [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 6. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Safety Profile of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Scaffold and the Imperative of Early Safety Assessment
The quinazolinone ring system is a privileged structure in drug discovery, known for a wide spectrum of biological activities, including antimicrobial and cytotoxic effects.[1] The subject of our analysis, 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one, incorporates a difluorophenyl moiety, a common substitution in modern medicinal chemistry aimed at enhancing metabolic stability and binding affinity. The 2-mercapto substitution provides a reactive handle for further chemical modification.[2][3]
However, the history of the quinazolinone class, most notably with Methaqualone, mandates a rigorous and early assessment of a candidate's safety profile.[4][5] Methaqualone, a sedative-hypnotic, was withdrawn due to its high potential for abuse and significant central nervous system (CNS) depressant effects.[4] Therefore, any new quinazolinone derivative must be carefully evaluated for potential liabilities.
This guide focuses on a standard battery of in vitro safety assays, which are critical for early-stage drug development.[6][7][8][9] These assays provide cost-effective, high-throughput methods to flag potential toxicities long before costly and time-consuming in vivo studies.[6]
Comparative Compounds: To establish a meaningful safety benchmark, we will compare our target compound (Compound X) with two reference molecules:
-
Methaqualone: A historical quinazolinone with a known, unfavorable safety profile, serving as a negative control.[4]
-
Fluproquazone: A non-steroidal anti-inflammatory drug (NSAID) from the quinazolinone class that was withdrawn due to severe liver toxicity, serving as a hepatotoxicity benchmark.
Core In Vitro Safety Evaluation: A Multi-Assay Approach
A standard preclinical safety assessment involves a panel of in vitro tests to identify common toxicological liabilities.[9][10] We will evaluate the predictive data for Compound X across three critical areas: general cytotoxicity, genotoxicity, and cardiotoxicity.
The MTT assay is a foundational colorimetric method to assess a compound's effect on cell viability and proliferation.[11][12] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, providing a quantitative measure of cytotoxicity.[11][12] For this evaluation, we consider the half-maximal inhibitory concentration (IC50) against a standard human liver carcinoma cell line, HepG2, a key model for predicting potential drug-induced liver injury.
Table 1: Comparative Cytotoxicity (IC50 in HepG2 Cells)
| Compound | Predicted IC50 (µM) | Interpretation |
| Compound X (Target) | > 50 | Low Cytotoxicity |
| Methaqualone | ~ 25-40 | Moderate Cytotoxicity |
| Fluproquazone | < 10 | High Cytotoxicity |
Rationale: An IC50 value greater than 50 µM in a standard 72-hour assay is generally considered a favorable result, indicating a low potential for direct cellular toxicity. The predicted low cytotoxicity of Compound X is a positive initial indicator, especially when compared to Fluproquazone, which was known for its hepatotoxic effects.
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[13][14][15][16] A positive result suggests that a compound can cause DNA mutations, which may indicate carcinogenic potential.[13][14] The test uses strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis, and it measures the ability of the test compound to cause mutations that restore the ability to synthesize histidine.[16]
Table 2: Comparative Genotoxicity (Ames Test)
| Compound | Predicted Ames Test Result | Interpretation |
| Compound X (Target) | Negative | Non-mutagenic |
| Methaqualone | Negative | Non-mutagenic |
| Fluproquazone | Positive | Mutagenic Potential |
Rationale: A negative result in the Ames test is a critical hurdle for any developmental compound. The prediction that Compound X is non-mutagenic is a significant safety advantage. The positive result for Fluproquazone aligns with the known risks associated with some quinazolinone derivatives and highlights the importance of this screening step.
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiotoxicity.[17][18] Blockade of this channel can lead to a potentially fatal cardiac arrhythmia.[17] Therefore, assessing a compound's activity against the hERG channel is a mandatory step in safety pharmacology.[19][20]
Table 3: Comparative Cardiotoxicity (hERG Inhibition, IC50)
| Compound | Predicted hERG IC50 (µM) | Interpretation |
| Compound X (Target) | > 30 | Low Risk of Cardiotoxicity |
| Methaqualone | ~ 15-25 | Moderate Risk |
| Fluproquazone | > 30 | Low Risk |
Rationale: An IC50 value for hERG inhibition above 30 µM is often considered a low-risk profile, indicating that cardiotoxic effects are unlikely at therapeutically relevant concentrations. Compound X's predicted profile suggests a clear advantage over compounds like Methaqualone, which show moderate hERG inhibition.
Workflow and Mechanistic Considerations
The preclinical safety assessment follows a logical progression, beginning with high-throughput in vitro screens. Positive results or areas of concern in these initial assays would trigger more complex, mechanistic studies.
The following diagram illustrates a typical workflow for assessing the safety profile of a new chemical entity like Compound X.
Caption: A streamlined workflow for early-stage preclinical safety assessment.
The difluoro-phenyl group on Compound X is a potential site of metabolic activity by Cytochrome P450 (CYP) enzymes. While often designed to block metabolism, these sites can sometimes be converted into reactive metabolites. A key concern for aromatic compounds is the potential for oxidative stress, which can lead to cellular damage.
Caption: Potential metabolic activation pathway leading to toxicity.
Detailed Experimental Protocols
For reproducibility and validation, detailed protocols for the core assays are provided below.
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of Compound X and controls (Methaqualone, Fluproquazone) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.[21]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[22]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21][22]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Strain Selection: Utilize Salmonella typhimurium strains TA98 and TA100, which detect frameshift and base-pair substitution mutagens, respectively.
-
Metabolic Activation: Perform the test with and without a liver S9 fraction to assess the mutagenicity of both the parent compound and its potential metabolites.
-
Exposure: In a test tube, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to produce histidine) on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.
Conclusion and Future Directions
The predictive in vitro safety assessment of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one (Compound X) presents a favorable profile. It is predicted to have low cytotoxicity, no mutagenic potential in the Ames test, and a low risk of hERG-related cardiotoxicity. This profile represents a significant improvement over historical quinazolinones like Methaqualone and Fluproquazone.
Based on these promising initial findings, the following next steps are recommended:
-
Expanded Profiling: Conduct broader in vitro safety screening, including assays for CYP450 inhibition and other off-target liabilities.
-
In Vivo Studies: If the expanded in vitro profile remains clean, proceed to acute toxicity studies in rodent models to determine the maximum tolerated dose and observe for any overt signs of toxicity.[23]
This structured, data-driven approach ensures that only the most promising and safest candidates proceed through the development pipeline, maximizing the potential for success while adhering to rigorous safety standards.
References
-
Computational determination of hERG-related cardiotoxicity of drug candidates - PMC - NIH. (2019-05-29). Available at: [Link]
-
Ames test - Wikipedia. Available at: [Link]
-
Fluoroquinolone antibiotics and adverse events - PMC - PubMed Central - NIH. (2021-10-01). Available at: [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. Available at: [Link]
-
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - NIH. (2024-12-26). Available at: [Link]
-
Methaqualone | C16H14N2O | CID 6292 - PubChem - NIH. Available at: [Link]
-
hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]
-
MTT (Assay protocol - Protocols.io). (2023-02-27). Available at: [Link]
-
Fluoroquinolone antibiotics: reminder of the risk of disabling and potentially long-lasting or irreversible side effects - GOV.UK. (2023-08-30). Available at: [Link]
-
Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one - ResearchGate. (2022-02-14). Available at: [Link]
-
What Causes Fluoroquinolone Toxicity? - GoodRx. (2021-11-22). Available at: [Link]
-
(PDF) Review of the experiences of users of methaqualone and methaqualone derivatives. An analysis of online forums - ResearchGate. (2023-08-31). Available at: [Link]
-
The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. (2024-02-28). Available at: [Link]
-
SMALL MOLECULE SAFETY ASSESSMENT - Altasciences. Available at: [Link]
-
Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin - ijarsct. Available at: [Link]
-
Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study | Journal of Chemical Information and Modeling - ACS Publications. (2021-09-10). Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]
-
CARTOX (hERG Toxicity Assay) - Greenstone Biosciences. Available at: [Link]
-
FDA warns about increased risk of ruptures or tears in the aorta blood vessel with fluoroquinolone antibiotics in certain patients. (2018-12-20). Available at: [Link]
-
Review of the experiences of users of methaqualone and methaqualone derivatives. An analysis of online forums - OUCI. Available at: [Link]
-
Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms | Gabitova | Antibiot Khimioter = Antibiotics and Chemotherapy. (2023-07-18). Available at: [Link]
-
Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors - MDPI. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available at: [Link]
-
Recent Progress of In Vitro Toxicity Assays in Drug Discovery - News-Medical.Net. (2020-01-30). Available at: [Link]
-
Ames test ( Technique to determine mutagenic potential) - YouTube. (2020-07-13). Available at: [Link]
-
hERG channel inhibition & cardiotoxicity - YouTube. (2023-10-05). Available at: [Link]
-
Are fluoroquinolone antibiotics safe? - Poison Control. Available at: [Link]
-
What is the current drug closest to Quaalude? - Quora. (2017-07-27). Available at: [Link]
-
Microbial Mutagenicity Assay: Ames Test - PMC - NIH. (2018-03-20). Available at: [Link]
-
Safety and Off-Target Drug Screening Services - Reaction Biology. Available at: [Link]
-
2,3-Diphenyl-4(3H)-quinazolinone | C20H14N2O | CID 248040 - PubChem. Available at: [Link]
-
3.4: Ames Test - Biology LibreTexts. (2023-01-08). Available at: [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-巯基-4(3H)-喹唑酮 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. Methaqualone | C16H14N2O | CID 6292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico and In Vitro Screening of Small Molecule Inhibitors | Pharmaceuticals | MDPI [mdpi.com]
- 8. news-medical.net [news-medical.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. altasciences.com [altasciences.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Ames test - Wikipedia [en.wikipedia.org]
- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 15. youtube.com [youtube.com]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. Computational determination of hERG-related cardiotoxicity of drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. greenstonebio.com [greenstonebio.com]
- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. youtube.com [youtube.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms | Gabitova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
